molecular formula C13H15N3O3S3 B11603458 3,4-dimethyl-N'-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

3,4-dimethyl-N'-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

Cat. No.: B11603458
M. Wt: 357.5 g/mol
InChI Key: KYFWKGXRQWVKNJ-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and a carbohydrazide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 3,4-dimethylthiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with hydrazine hydrate to yield the final carbohydrazide product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can interact with nucleic acids, affecting their stability and function. These interactions can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYL-N-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE
  • 3,4-DIMETHYL-N-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLIC ACID
  • 3,4-DIMETHYL-N-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-THIOCARBOXYLIC ACID

Uniqueness

The uniqueness of 3,4-DIMETHYL-N’-(4-METHYLBENZENESULFONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3S3

Molecular Weight

357.5 g/mol

IUPAC Name

3,4-dimethyl-N'-(4-methylphenyl)sulfonyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C13H15N3O3S3/c1-8-4-6-10(7-5-8)22(18,19)15-14-12(17)11-9(2)16(3)13(20)21-11/h4-7,15H,1-3H3,(H,14,17)

InChI Key

KYFWKGXRQWVKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N(C(=S)S2)C)C

Origin of Product

United States

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